Ethyl 2-amino-3,5,6-trifluorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
ethyl 2-amino-3,5,6-trifluorobenzoate |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3 |
InChI Key |
XNPKCXCIWNKDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1F)F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Ethyl 2 Amino 3,5,6 Trifluorobenzoate
Strategic Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For Ethyl 2-amino-3,5,6-trifluorobenzoate, the primary disconnection points are the ester and the amino functionalities.
A logical retrosynthetic approach would involve two main disconnections:
C-N Bond Disconnection: This involves the disconnection of the amine group, leading to a polyfluorinated benzoic acid ester precursor. The amino group can then be introduced via amination of a suitable precursor.
C-C (Ester) Bond Disconnection: This breaks the ester linkage, leading to 2-amino-3,5,6-trifluorobenzoic acid and ethanol (B145695). This suggests that the final step could be an esterification reaction.
Based on these disconnections, a plausible synthetic pathway would start from a readily available polyfluorinated benzene (B151609) derivative, followed by the introduction of the carboxylic acid or ester group, and finally, the regioselective introduction of the amino group.
Classical and Modern Synthetic Routes to Polysubstituted Fluorobenzoates
The synthesis of polysubstituted fluorobenzoates can be achieved through various classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern, yield, and scalability.
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of functional groups.
For the synthesis of fluorinated benzoates, a fluorine atom itself can act as a moderate directing group. organic-chemistry.orgresearchgate.net However, more potent DMGs like amides or carbamates are often employed to ensure high regioselectivity. organic-chemistry.orguwindsor.ca For instance, starting with a trifluorobenzene derivative, a DMG can be used to introduce a carboxyl group at a specific ortho position. Subsequent functional group manipulations would then lead to the desired product.
Table 1: Examples of Directed Metalation Groups (DMGs) in Organic Synthesis organic-chemistry.org
| DMG Category | Examples |
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -F, -NR₂ |
| Weak | -CH₂NR₂, -Ph |
This table illustrates the relative directing ability of common functional groups in DoM reactions.
The introduction of an amino group onto a polyfluorinated aromatic ring is a critical step in the synthesis of the target molecule. Regioselectivity is a major challenge due to the multiple potential reaction sites. Several strategies can be employed:
Nucleophilic Aromatic Substitution (SNA_r): The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack. An amine or an ammonia (B1221849) equivalent can displace a suitable leaving group, such as another fluorine atom or a nitro group, at an activated position. The regioselectivity is governed by the electronic effects of the existing substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net This method offers excellent functional group tolerance and can be highly regioselective.
Once the 2-amino-3,5,6-trifluorobenzoic acid precursor is synthesized, the final step is esterification. Several methods are available for this transformation:
Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid. globalscientificjournal.comresearchgate.net The reaction is typically carried out under reflux conditions. globalscientificjournal.com
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions.
Modern Esterification Methods: Recent advancements have introduced milder and more efficient esterification techniques. For instance, the use of XtalFluor-E as a mediating agent allows for the direct esterification of carboxylic acids with perfluorinated alcohols, generating water-soluble byproducts and simplifying purification. acs.orgnih.gov Another approach utilizes heterogeneous catalysts like UiO-66-NH2 for the methyl esterification of fluorinated aromatic carboxylic acids, offering reduced reaction times compared to traditional methods. researchgate.netrsc.org
Table 2: Comparison of Esterification Methods for Fluorinated Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Ethanol, H₂SO₄ | Reflux | Inexpensive reagents | Harsh conditions, reversible |
| DCC/EDC Coupling | Ethanol, DCC/EDC, DMAP | Room Temperature | Mild conditions, high yield | Byproduct removal can be difficult |
| XtalFluor-E | Perfluorinated alcohol, XtalFluor-E | Varies | Water-soluble byproducts | Reagent cost |
| UiO-66-NH2 | Methanol, UiO-66-NH2 | 150°C, 10 hours | Reduced reaction time | Specific to methyl esters |
This table provides a comparative overview of different esterification techniques applicable to fluorinated carboxylic acid precursors.
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the construction of C-C and C-heteroatom bonds. nih.gov In the context of synthesizing this compound, these reactions can be employed at various stages.
For example, a palladium-catalyzed C-H arylation could be used to introduce the amino group or a precursor functional group. rsc.org The choice of ligand is crucial for achieving high yields and selectivity in these reactions. researchgate.net The development of base-tolerant methods has expanded the scope of these reactions to include substrates with sensitive functional groups. researchgate.net
Process optimization would involve a systematic study of reaction parameters such as temperature, reaction time, catalyst loading, and solvent for each step to maximize the yield and minimize the formation of byproducts.
Catalytic Transformations in the Synthesis of this compound
Catalysis is a cornerstone of modern organic synthesis, providing routes that are more efficient and selective than stoichiometric methods. For the synthesis of this compound, which likely proceeds via the amination of a polyfluorinated precursor such as Ethyl 2,3,5,6-tetrafluorobenzoate, catalytic methods are instrumental in facilitating the formation of the crucial carbon-nitrogen (C-N) bond.
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. While specific documented applications for the synthesis of this compound are not prevalent in readily accessible literature, the principles of these reactions are directly applicable. Methodologies like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are standard for coupling amines with aryl halides and related compounds.
In a hypothetical palladium-catalyzed synthesis, an appropriate precursor like Ethyl 2-bromo-3,5,6-trifluorobenzoate would be coupled with an ammonia source. The choice of catalyst, ligand, and base is critical for achieving high yields, particularly with electron-deficient fluoroaromatic substrates. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the reductive elimination step and prevent catalyst deactivation.
Copper-catalyzed reactions, representing a more traditional yet cost-effective approach, are also highly relevant. These reactions typically require higher temperatures than their palladium counterparts but are effective for the amination of activated aryl halides. For a highly fluorinated, electron-deficient substrate, copper catalysis could provide a viable synthetic route using an ammonia equivalent.
Table 1: Representative Transition Metal Catalyst Systems for C-N Coupling on Fluoroaromatic Cores
| Catalyst Type | Metal Precursor | Typical Ligand(s) | Base | Typical Solvents | Potential Application |
|---|---|---|---|---|---|
| Palladium | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, tBuBrettPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Buchwald-Hartwig amination of a bromo-trifluorobenzoate precursor. |
| Copper | CuI, Cu₂O, Cu powder | 1,10-Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | DMF, DMSO, 2-Ethoxyethanol | Ullmann-type condensation of a halo-trifluorobenzoate precursor with an amine. |
| Ruthenium | [Ru(p-cymene)Cl₂]₂ | Phosphine-based | NaH, K₂CO₃ | Toluene, NMP | Less common for direct amination, more for transfer hydrogenation or related processes. |
This interactive table summarizes common catalyst systems. The specific choice depends on the exact substrate and reaction conditions.
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing unique selectivity and operating under milder conditions.
Organocatalysis , which uses small organic molecules to accelerate reactions, offers a metal-free pathway for C-N bond formation. While direct organocatalytic aromatic amination is challenging, related transformations could be envisioned. For instance, nucleophilic aromatic substitution (SNAr) on a precursor like Ethyl 2,3,5,6-tetrafluorobenzoate with an ammonia source could potentially be accelerated by phase-transfer catalysts or hydrogen-bond-donating organocatalysts that activate the aromatic ring.
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity). Enzymes such as transaminases or ammonia lyases could, in principle, be engineered to catalyze the amination of a fluorinated aromatic precursor. This approach is particularly aligned with green chemistry principles, as it operates in aqueous media under ambient temperature and pressure. Although substrate scope can be a limitation, directed evolution techniques are rapidly expanding the range of reactions that enzymes can catalyze, including those on non-natural, fluorinated substrates.
Table 2: Comparison of Catalytic Approaches for C-N Bond Formation
| Feature | Transition Metal Catalysis | Organocatalysis | Biocatalysis |
|---|---|---|---|
| Catalyst | Metal complexes (Pd, Cu) | Small organic molecules | Enzymes |
| Pros | High reactivity, broad scope | Metal-free, often mild conditions | High selectivity, green solvents (water), mild conditions |
| Cons | Potential metal contamination, cost | Can require high catalyst loading | Limited substrate scope, sensitivity to conditions |
| Relevance to Target | Most established catalytic method for this type of transformation. | Potentially applicable for SNAr pathways; less developed. | Aspirational; would require significant enzyme engineering. |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.comacs.org Its application to the synthesis of this compound is critical for developing sustainable manufacturing protocols.
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. scilit.com
Solvent-Free Reactions: Performing a reaction neat (without any solvent) is an ideal scenario. For the synthesis of the target compound, a solvent-free nucleophilic aromatic substitution could be envisioned, particularly if the reactants are liquids at the reaction temperature. Such conditions can lead to higher reaction rates and simplified product isolation. researchgate.net
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have low solubility in water, techniques such as the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. For a potential biocatalytic synthesis, water would be the natural solvent. A key challenge in using water for the synthesis of this compound would be managing the potential hydrolysis of the ester group under basic or acidic conditions.
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgresearchgate.net It is a fundamental metric for evaluating the "greenness" of a synthetic route. The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A plausible synthesis of this compound is the reaction of Ethyl 2,3,5,6-tetrafluorobenzoate with ammonia, which displaces one fluorine atom in an SNAr reaction.
Reaction: C₉H₆F₄O₂ (Ethyl 2,3,5,6-tetrafluorobenzoate) + NH₃ → C₉H₈F₃NO₂ (this compound) + HF
Table 3: Hypothetical Atom Economy Calculation
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Reactant 1 | C₉H₆F₄O₂ | 226.14 |
| Reactant 2 | NH₃ | 17.03 |
| Total Reactant MW | 243.17 | |
| Desired Product | C₉H₈F₃NO₂ | 223.16 |
| By-product | HF | 20.01 |
| Atom Economy (%) | | 91.8% |
This calculation demonstrates the high theoretical efficiency of this addition-elimination pathway. Reactions with 100% atom economy, such as addition reactions, are the ideal, while substitution reactions inherently generate by-products. scilit.comresearchgate.net
Preventing waste is the first principle of green chemistry. google.comacs.org In the synthesis of this compound, waste can arise from several sources:
By-products: The inherent by-product of the proposed SNAr reaction is hydrogen fluoride (B91410) (HF). This must be neutralized, typically with a base, which then forms a salt (e.g., NaF, KF).
Catalyst Residues: In metal-catalyzed routes, residual palladium or copper must be removed from the final product, creating a waste stream.
Solvents: Used solvents from the reaction and purification steps constitute the largest volume of waste in many chemical processes. scilit.com
Effective waste management strategies include using catalytic methods over stoichiometric ones to reduce inorganic waste, choosing reaction pathways with high atom economy, and implementing solvent recycling programs. The management of the fluoride-containing by-product is particularly important; it must be captured and treated to prevent environmental release.
Process Intensification and Scalability Studies in Laboratory Synthesis
The laboratory synthesis of highly functionalized fluoro-organic compounds like this compound presents unique challenges, including the management of potentially hazardous reagents and exothermic reactions, as well as ensuring high selectivity and yield. nih.gov Process intensification strategies aim to address these challenges by developing safer, more efficient, and scalable synthetic routes.
Application of Flow Chemistry and Microreactors:
Flow chemistry, utilizing microreactor systems, has emerged as a powerful tool in modern organic synthesis, particularly for reactions involving fluorine chemistry. researchgate.net The key advantages of this approach include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction selectivity and yield. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic reactions common in fluorination chemistry. nih.gov
Hypothetical Process Intensification Parameters:
To illustrate the potential for process intensification in the synthesis of this compound, a hypothetical comparison between a traditional batch synthesis and a conceptual continuous flow process is presented below. The synthesis would likely proceed via the amination of a corresponding polyfluorinated benzoate (B1203000) precursor.
Table 1: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis Parameters for this compound
| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Conceptual) |
| Reactor Type | Glass Flask | Microreactor (e.g., PFA, Silicon Carbide) |
| Reaction Volume | 100 mL - 5 L | 10 µL - 5 mL |
| Temperature Control | Oil Bath/Ice Bath (± 2-5 °C) | Integrated Thermoelectric Control (± 0.1 °C) |
| Mixing | Magnetic/Mechanical Stirring | Efficient Diffusive Mixing |
| Reaction Time | 2 - 24 hours | 1 - 30 minutes |
| Reagent Addition | Manual/Syringe Pump | Precise Syringe/HPLC Pumps |
| Work-up | Bulk Quenching & Extraction | In-line Quenching & Separation |
| Scalability | Difficult, requires re-optimization | "Scaling-out" by parallelization |
| Safety | Risk of thermal runaway | Minimized due to small reaction volume |
Scalability Considerations:
One of the significant advantages of continuous flow synthesis is the straightforward scalability. Instead of increasing the reactor volume ("scaling-up"), which can introduce new challenges in heat and mass transfer, scalability is achieved by "scaling-out." This involves running multiple microreactors in parallel or operating a single reactor for an extended period. This approach ensures that the optimized reaction conditions developed on a laboratory scale remain consistent during larger-scale production.
Table 2: Projected Scalability Data for Continuous Flow Synthesis of this compound
| Reactor Configuration | Flow Rate (mL/min) | Residence Time (min) | Throughput ( g/hour ) |
| Single Microreactor | 0.5 | 10 | 1.5 |
| Single Microreactor | 1.0 | 5 | 3.0 |
| Four Parallel Microreactors | 1.0 (each) | 5 | 12.0 |
Note: The data in the tables are hypothetical and serve to illustrate the principles of process intensification. Actual experimental values would need to be determined through laboratory studies.
Future research into the synthesis of this compound would benefit from exploring these advanced methodologies to develop more robust, efficient, and scalable manufacturing processes. The adoption of flow chemistry could lead to significant improvements in the production of this and other valuable fluorinated intermediates.
Comprehensive Analysis of this compound Unattainable Due to Lack of Publicly Available Spectroscopic Data
Despite a thorough search for scientific literature and data, detailed experimental spectroscopic and analytical information for the chemical compound this compound remains unavailable in the public domain. Consequently, the generation of a comprehensive and scientifically accurate article detailing its analytical characterization, as requested, cannot be fulfilled at this time.
The objective was to construct a detailed article based on the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D NMR experiments (COSY, HSQC, HMBC, NOESY).
Mass Spectrometry (MS): Including High-Resolution Mass Spectrometry (HRMS).
Searches for this specific compound, including by its CAS number (1343664-95-8), did not yield any published experimental spectra, peak lists, or fragmentation data. While information exists for structurally related but distinct molecules, such as other halogenated or aminated benzoates, the strict requirement to focus solely on this compound prevents the use of such data.
The creation of the requested data tables and detailed research findings for each specified analytical methodology is contingent on the availability of primary scientific research that has characterized this specific compound. Without access to these foundational data, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and authority.
Further research or the publication of analytical data by chemical researchers is required before a detailed characterization profile of this compound can be compiled.
Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies for Ethyl 2 Amino 3,5,6 Trifluorobenzoate
Mass Spectrometry (MS) Approaches for Molecular Identity and Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of Ethyl 2-amino-3,5,6-trifluorobenzoate by analyzing the fragmentation patterns of a selected precursor ion. In a typical experiment, the molecule is first ionized, commonly using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.
The fragmentation pathways are dictated by the molecule's structure, with cleavage occurring at the most labile bonds. For this compound, fragmentation is expected to initiate at the ester and amino functional groups. Common fragmentation patterns for protonated α-amino acids and their esters include the neutral losses of water (H₂O) and carbon monoxide (CO). nih.govunito.it The ethyl ester group can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄) or ethanol (B145695) (C₂H₅OH). Fragmentation of the trifluorinated aromatic ring can also occur, providing further structural confirmation. By analyzing the mass-to-charge (m/z) ratios of these product ions, the connectivity of the molecule can be pieced together, confirming the identity of the compound. nih.govunito.it
Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Structural Fragment |
|---|---|---|---|
| 232.06 | 214.05 | H₂O | Loss of water from the protonated molecule |
| 232.06 | 204.05 | CO | Loss of carbon monoxide |
| 232.06 | 186.04 | C₂H₅OH | Loss of ethanol from the ethyl ester group |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. ksu.edu.sauni-siegen.de Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. uni-siegen.deup.ac.za A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. up.ac.za
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its key structural features:
N-H Vibrations: The amino (-NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending vibrations are also expected at lower wavenumbers. up.ac.za
C=O Stretching: The ester carbonyl (C=O) group will produce a strong, characteristic absorption band in the IR spectrum, generally between 1700 and 1750 cm⁻¹. nih.gov
C-F Vibrations: The carbon-fluorine bonds on the aromatic ring will give rise to strong stretching vibrations in the 1100-1400 cm⁻¹ region.
Aromatic Ring Vibrations: The trifluorosubstituted benzene (B151609) ring will have characteristic C=C stretching vibrations within the 1400-1650 cm⁻¹ range. core.ac.uk C-H stretching vibrations on the aromatic ring, if present, appear above 3000 cm⁻¹. ijtsrd.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Amino (-NH₂) | Bending (Scissoring) | 1580 - 1650 | IR |
| Ester (C=O) | Stretch | 1700 - 1750 | IR |
| Aromatic (C=C) | Ring Stretch | 1400 - 1650 | IR, Raman |
| Aryl-F (C-F) | Stretch | 1100 - 1400 | IR |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique can provide unambiguous data on bond lengths, bond angles, and torsion angles, confirming the molecular conformation of this compound.
A successful single-crystal X-ray diffraction analysis would yield detailed information, including:
Molecular Structure: The exact connectivity and geometry of the molecule, confirming the positions of the fluorine atoms, the amino group, and the ethyl ester substituent on the benzene ring. nih.gov
Conformation: The orientation of the ethyl ester group relative to the plane of the aromatic ring.
Supramolecular Assembly: The packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds between the amino group of one molecule and the ester oxygen or fluorine atoms of a neighboring molecule. nih.govresearchgate.net
The analysis provides fundamental crystallographic data, which are summarized in a standardized format. While specific data for this compound is not publicly available, a hypothetical dataset for a related structure is presented below.
Table 3: Representative Crystallographic Data
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 850 |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. The choice of method depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile compounds like this compound. In reversed-phase HPLC, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net
The presence of the aromatic ring and ester group gives the molecule sufficient hydrophobicity to be retained on a C18 column. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid to improve peak shape. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the fluorinated benzene ring is a strong chromophore. The purity is determined by the relative area of the main peak in the chromatogram.
Table 4: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique suitable for volatile and thermally stable compounds. While this compound has some volatility, its amino group can cause poor peak shape and interactions with the GC column. Therefore, derivatization is often required to improve its chromatographic behavior. nih.govnih.gov
The primary amino group can be converted to a less polar, more volatile derivative, for instance, by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) or silylation. nih.gov The derivatized analyte is then separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components are subsequently analyzed by a mass spectrometer, which provides both identification based on the mass spectrum and quantification based on peak area. researchgate.net
Table 5: Typical GC-MS Parameters for a Derivatized Analyte
| Parameter | Condition |
|---|---|
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Reactivity Profiling and Derivatization Chemistry of Ethyl 2 Amino 3,5,6 Trifluorobenzoate
Reactivity of the Aromatic Amino Group
The amino group in Ethyl 2-amino-3,5,6-trifluorobenzoate, while being a classical nucleophile, has its reactivity tempered by the strong electron-withdrawing effect of the adjacent fluorine atoms and the ester group. This reduced nucleophilicity necessitates specific reaction conditions to achieve efficient transformations.
The amino group can undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. Similarly, alkylation reactions with alkyl halides can introduce alkyl substituents onto the nitrogen atom. These reactions typically require the presence of a base to neutralize the acid byproduct and may necessitate elevated temperatures to overcome the reduced nucleophilicity of the amine.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | Ethyl 2-(acetylamino)-3,5,6-trifluorobenzoate | Base (e.g., pyridine, triethylamine), inert solvent |
The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. organic-chemistry.orgbyjus.comresearchgate.net This diazotization process transforms the amino group into an excellent leaving group (N₂), enabling a wide array of subsequent transformations. organic-chemistry.org
The resulting diazonium salt is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. For instance, Sandmeyer reactions can be employed to introduce halides (Cl, Br) or a cyano group, while Schiemann-type reactions can be used to introduce an additional fluorine atom.
Table 2: Diazotization and Subsequent Nucleophilic Substitution Reactions
| Reaction | Reagent(s) | Product |
|---|---|---|
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Ethyl 2-diazo-3,5,6-trifluorobenzoate chloride |
| Sandmeyer (Halogenation) | CuCl / HCl | Ethyl 2-chloro-3,5,6-trifluorobenzoate |
| Sandmeyer (Cyanation) | CuCN / KCN | Ethyl 2-cyano-3,5,6-trifluorobenzoate |
The amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). nih.gov This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The presence of the electron-withdrawing fluorine atoms can influence the rate and equilibrium of this reaction.
Table 3: Condensation Reaction with a Carbonyl Compound
| Carbonyl Compound | Product (Imine) | Catalyst |
|---|
Transformations Involving the Ester Moiety
The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions.
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5,6-trifluorobenzoic acid, under either acidic or basic conditions. libretexts.orglibretexts.orgsserc.org.uk Alkaline hydrolysis, often referred to as saponification, is typically irreversible as it forms the carboxylate salt. sserc.org.uk Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. youtube.com Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the reaction to completion. libretexts.org
Table 4: Hydrolysis of the Ester Moiety
| Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Acidic (e.g., H₂SO₄, H₂O, heat) | - | 2-Amino-3,5,6-trifluorobenzoic acid |
Transesterification can be achieved by heating the ester in the presence of another alcohol and an acid or base catalyst, resulting in the exchange of the ethoxy group for a different alkoxy group.
Furthermore, the ester can undergo amidation through reaction with ammonia (B1221849) or primary or secondary amines to form the corresponding amide. nih.govresearchgate.netresearchgate.net This transformation often requires high temperatures or the use of catalysts to proceed efficiently due to the lower reactivity of esters compared to more activated carboxylic acid derivatives.
Table 5: Transesterification and Amidation Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Transesterification | Methanol (in excess), H⁺ or MeO⁻ catalyst | Mthis compound |
| Amidation | Ammonia | 2-Amino-3,5,6-trifluorobenzamide |
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
The benzene ring of this compound is substituted with both an electron-donating amino group (-NH₂) and electron-withdrawing fluorine atoms (-F). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the fluorine atoms are strongly deactivating via the inductive effect, making electrophilic aromatic substitution challenging.
In the case of this compound, the position para to the amino group is occupied by a fluorine atom. The remaining open position for substitution is at C4. The directing effects of the substituents would therefore guide electrophilic attack to this position. However, the strong deactivating effect of the three fluorine atoms generally renders the ring resistant to common electrophilic aromatic substitution reactions. Specific examples of such reactions on this particular substrate are not readily found in the available literature, suggesting that harsh reaction conditions would likely be required, which might lead to side reactions or decomposition.
Conversely, the high degree of fluorination makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . Polyfluoroarenes are known to undergo SNAr reactions where a nucleophile displaces a fluoride (B91410) ion. nih.govmdpi.com The presence of the electron-donating amino group would generally disfavor this reaction. However, the cumulative electron-withdrawing effect of the three fluorine atoms can still render the ring sufficiently electron-deficient to react with strong nucleophiles. The positions ortho and para to the activating amino group are typically less favorable for nucleophilic attack. Therefore, nucleophilic substitution would most likely occur at the C5 or C3 positions.
Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions
| Reaction Type | Directing Group Effects | Predicted Outcome on this compound |
| Electrophilic Aromatic Substitution | -NH₂: ortho, para-directing, activating-F: ortho, para-directing, deactivating | Substitution at C4 is electronically favored but sterically hindered and deactivated by fluorine atoms. |
| Nucleophilic Aromatic Substitution | -F: Activates the ring for nucleophilic attack-NH₂: Deactivates the ring for nucleophilic attack | Displacement of a fluorine atom, likely at the C5 position, by a strong nucleophile. |
Cyclization Reactions to Form Heterocyclic Derivatives
Ortho-amino esters like this compound are valuable precursors for the synthesis of various heterocyclic systems, most notably quinolones and benzodiazepines.
Quinolones: The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines, which can then be converted to quinolone antibiotics. nih.govmdpi.com This reaction involves the condensation of an aniline (B41778) with a malonic acid derivative, followed by thermal cyclization. For this compound, the reaction would proceed by initial condensation with a reagent like diethyl ethoxymethylenemalonate (EMME), followed by heat-induced cyclization to form a fluorinated 4-hydroxyquinoline-3-carboxylate. The presence of the fluorine atoms can influence the cyclization step, potentially requiring higher temperatures or specific catalysts. The resulting fluorinated quinolones are of significant interest in medicinal chemistry due to their enhanced biological activity. nih.govorientjchem.org
Benzodiazepines: 1,4-Benzodiazepines can be synthesized from ortho-amino aromatic compounds. A common synthetic route involves the reaction of an ortho-aminoaryl ketone with an amino acid, followed by cyclization. Alternatively, direct condensation of an ortho-aminobenzoate with an appropriate precursor can be employed. The synthesis of benzodiazepines containing a pentafluorosulfanyl group, a bioisostere for a chloro-group, has been reported, highlighting the interest in fluorinated benzodiazepine (B76468) scaffolds. figshare.com While specific examples starting from this compound are not detailed in the literature, its structure makes it a suitable candidate for the synthesis of novel, highly fluorinated benzodiazepine derivatives. nih.gov
Table 2: Potential Heterocyclic Derivatives from this compound
| Heterocyclic System | General Synthetic Approach | Potential Product from this compound |
| Quinolones | Gould-Jacobs Reaction | Ethyl 5,6,8-trifluoro-4-hydroxyquinoline-3-carboxylate |
| Benzodiazepines | Condensation with amino acids or other bifunctional reagents | Various 6,8,9-trifluoro-1,4-benzodiazepine derivatives |
Regioselective Functionalization and Site-Specific Chemical Modifications
The presence of multiple reactive sites in this compound allows for various regioselective chemical modifications.
N-Functionalization: The amino group is a primary site for functionalization. N-acylation can be readily achieved by reacting the compound with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce further functionality. N-alkylation of polyfluoroanilines can be more challenging due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing fluorine atoms. However, under appropriate conditions with strong alkylating agents and a suitable base, selective N-alkylation can be performed. rsc.orgbeilstein-journals.org
Ester Modification: The ethyl ester group can be selectively modified. Saponification (hydrolysis under basic conditions) would convert the ester to the corresponding carboxylic acid, 2-amino-3,5,6-trifluorobenzoic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. The rate of hydrolysis of fluorinated esters can be influenced by the position and number of fluorine atoms. acs.orgnih.govTransesterification with other alcohols is also a possibility, allowing for the introduction of different ester groups.
Table 3: Summary of Regioselective Functionalization Reactions
| Reaction Site | Type of Modification | Reagents and Conditions | Expected Product |
| Amino Group | N-Acylation | Acyl chloride, pyridine | Ethyl 2-(acylamino)-3,5,6-trifluorobenzoate |
| Amino Group | N-Alkylation | Alkyl halide, strong base (e.g., NaH) | Ethyl 2-(alkylamino)-3,5,6-trifluorobenzoate |
| Ester Group | Saponification | NaOH, H₂O/EtOH | 2-Amino-3,5,6-trifluorobenzoic acid |
| Ester Group | Transesterification | R'OH, acid or base catalyst | Alkyl 2-amino-3,5,6-trifluorobenzoate |
Computational and Theoretical Investigations of Ethyl 2 Amino 3,5,6 Trifluorobenzoate
Conformational Analysis and Potential Energy Surfaces
The ethyl ester and amino groups of Ethyl 2-amino-3,5,6-trifluorobenzoate can rotate relative to the fluorinated benzene (B151609) ring, leading to different spatial arrangements known as conformers. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers that separate them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions and properties.
A detailed conformational analysis of this compound would reveal the preferred orientations of the ethyl and amino groups, which are influenced by steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding). Currently, there are no published studies detailing the potential energy surface or conformational preferences of this specific molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental results. For this compound, DFT and other quantum methods can calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts and infrared (IR) vibrational frequencies. semanticscholar.org
The calculated NMR shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Similarly, calculated vibrational frequencies can be matched with experimental IR and Raman spectra to identify characteristic functional group vibrations. semanticscholar.org Such predictive studies are valuable for structural confirmation but have not been specifically published for this compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table shows the type of predicted spectroscopic data that could be generated. The values are for illustrative purposes only.
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (NH₂) | Data not available |
| ¹³C NMR Chemical Shift (C=O) | Data not available |
| ¹⁹F NMR Chemical Shift | Data not available |
| C=O Stretch Vibrational Freq. | Data not available |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry can be used to explore the reactivity of this compound by modeling its behavior in chemical reactions. By mapping the reaction pathway, researchers can identify transition states—the highest energy points along the reaction coordinate. The energy of the transition state is used to calculate the activation energy, providing insight into the reaction rate and mechanism.
For this molecule, studies could investigate reactions such as nucleophilic aromatic substitution, hydrolysis of the ester, or reactions involving the amino group. However, no computational studies on the reaction mechanisms or transition state analyses involving this compound are documented in the scientific literature.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal how the molecule interacts with its environment.
This type of study could elucidate intermolecular hydrogen bonding involving the amino group, interactions with solvent molecules, and how the trifluorinated ring influences packing in a solid state. Such simulations are essential for understanding the macroscopic properties of the compound based on its molecular behavior, but specific MD studies for this molecule have not been published.
Advanced Applications in Organic Synthesis and Materials Science
Ethyl 2-amino-3,5,6-trifluorobenzoate as a Crucial Synthetic Intermediate
The combination of a nucleophilic amino group, an electrophilic ester, and an electron-deficient, sterically hindered aromatic ring makes this compound a powerful intermediate for constructing elaborate molecular architectures. Chemists leverage these features to build complex structures that would be difficult to assemble using other methods.
The presence of the aniline (B41778) moiety within this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly those containing fluorine atoms, which are of significant interest in medicinal chemistry.
One of the most prominent applications of anilines in heterocyclic synthesis is the Gould-Jacobs reaction, which is used to construct the quinoline (B57606) and 4-hydroxyquinoline (B1666331) core. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. mdpi.comablelab.eu In the case of this compound, this reaction would proceed through an initial nucleophilic substitution, followed by heat-induced intramolecular cyclization to yield a highly fluorinated 4-hydroxyquinoline-3-carboxylate derivative. The fluorine atoms on the newly formed quinoline ring significantly alter the electronic properties and lipophilicity of the molecule, which can be crucial for biological activity. These quinolone scaffolds are the basis for many antibacterial agents. researchgate.net
Beyond quinolines, this intermediate can be used to synthesize other fluorinated heterocycles. For instance, condensation with appropriate reagents can lead to the formation of benzoxazoles, a class of compounds with diverse pharmacological activities. nih.govnih.gov The general strategy involves the reaction of an ortho-aminophenol with a carbonyl source; while the title compound is not a phenol, its amino group provides a reactive handle for building analogous fused systems through multi-step synthetic sequences. For example, 3-chloro-4-fluoro aniline is a known precursor for synthesizing fluorinated 2-aminobenzothiazoles, which can be further cyclized into more complex heterocyclic systems.
Table 1: Representative Heterocycle Synthesis via Gould-Jacobs Reaction
| Reactant 1 | Reactant 2 | Key Step | Product Class | Potential Application |
| Aniline Derivative (e.g., this compound) | Diethyl ethoxymethylenemalonate | Thermal Cyclization | Polyfluorinated 4-Hydroxyquinolines | Antibacterial Agents researchgate.net |
The title compound serves as an excellent foundational scaffold for building more complex polyfluorinated molecules. The distinct reactivity of its functional groups—the amino group, the ethyl ester, and the fluorine-substituted ring—allows for selective and sequential chemical modifications.
The amino group can be acylated, alkylated, or used as a directing group in further aromatic substitutions. The ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. Each of these transformations opens up new avenues for adding complexity to the molecule. For example, the synthesis of fluorinated amino acids, which are valuable tools in peptide and protein chemistry, often relies on polyfluorinated aromatic starting materials.
Role in the Development of Functional Materials
The incorporation of fluorine into organic materials can impart desirable properties such as high thermal stability, chemical resistance, and unique electronic characteristics. This compound is a promising candidate for the development of such high-performance functional materials.
While not widely documented as a commercial monomer, the structure of this compound contains the necessary functional groups to participate in polymerization reactions. Specifically, it is a potential precursor for synthesizing specialty poly(ester amide)s. mdpi.com
A plausible synthetic route would involve a two-step process. First, the amino group could react with a dicarboxylic acid chloride in a polycondensation reaction to form a polyamide. In a subsequent step, the ethyl ester groups along the polymer backbone could be hydrolyzed to carboxylic acids. These new acid functionalities could then be reacted with a diamine to create cross-linked structures or new linear polymers, resulting in a complex poly(ester amide) architecture.
The high fluorine content from the trifluorobenzoate unit would be expected to confer significant benefits to the resulting polymer. Fluorinated polyamides are known for their enhanced solubility in organic solvents, improved thermal stability, and low dielectric constants, making them suitable for applications in electronics and aerospace. mdpi.comresearchgate.netresearchgate.net
The synthesis of ligands for homogeneous catalysis often requires building blocks that can tune the steric and electronic environment around a metal center. liv.ac.uk this compound is a potential intermediate for creating such specialized ligands.
The amino group can serve as a synthetic handle to introduce coordinating atoms. For example, it can be converted into a Schiff base by condensation with an aldehyde, or undergo more complex transformations to introduce phosphine (B1218219) or N-heterocyclic carbene functionalities. The resulting ligand would feature a bulky and highly electron-withdrawing trifluorophenyl group, which can significantly impact the catalytic activity and selectivity of a metal complex. mdpi.com
Furthermore, amino-functionalized organic molecules are crucial linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. semanticscholar.orgyoutube.com The title compound, after hydrolysis of its ester to a carboxylic acid, could serve as a fluorinated, amino-functionalized linker for constructing novel MOFs with tailored pore environments and functionalities.
Advanced Chemical Transformations Enabled by the Compound's Structure
The unique arrangement of functional groups on this compound enables specific and powerful chemical transformations that are central to modern organic synthesis.
The primary amino group on the aromatic ring is readily converted into a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is highly versatile and can undergo a wide range of transformations, most notably the Sandmeyer reaction. wikipedia.orgnumberanalytics.com In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with copper(I) salt catalysis. organic-chemistry.orgnih.gov This allows the amino group to be cleanly substituted with a variety of other functionalities, including halides (-Cl, -Br), cyano (-CN), or trifluoromethyl (-CF3) groups, providing access to a vast array of substituted polyfluoroaromatic compounds that would be difficult to synthesize directly. nih.govresearchgate.net
Future Prospects in Interdisciplinary Research Domains
The future applications of this compound are poised to extend into innovative areas of materials science, leveraging its unique electronic and structural characteristics. The focus of ongoing and future research lies in its incorporation into novel chemical probes and sensors, where its fluorine-rich nature can be exploited for enhanced performance and new sensing modalities.
The Role of Fluorine in Advanced Material Design
The incorporation of multiple fluorine atoms into aromatic compounds has a profound impact on their molecular orbital energies. Specifically, it lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com This modification of the electronic bandgap is a critical factor in the design of fluorescent and electrochemical sensors. By carefully selecting the molecular architecture, materials can be engineered to exhibit specific responses, such as changes in fluorescence or electrical conductivity, upon interaction with a target analyte.
Moreover, the presence of fluorine can enhance the stability and durability of materials, a crucial attribute for sensors designed to operate in demanding environments. numberanalytics.com The strong carbon-fluorine bond contributes to increased resistance to chemical and thermal degradation, ensuring the longevity and reliability of the sensing device.
Potential as a Precursor for Chemical Probes
This compound serves as a versatile scaffold for the synthesis of more complex molecules with tailored functionalities. The amino group provides a reactive handle for derivatization, allowing for the attachment of other molecular components that can act as recognition elements for specific analytes.
For instance, the trifluorinated aminobenzoate core could be integrated into larger conjugated systems to create novel fluorophores. The electron-withdrawing nature of the trifluorinated ring can influence the intramolecular charge transfer (ICT) characteristics of these fluorophores, a key mechanism in the design of "turn-on" or "turn-off" fluorescent probes. In such systems, the binding of an analyte triggers a conformational or electronic change in the probe molecule, leading to a detectable change in its fluorescence emission.
Applications in Sensor Technology
The development of advanced sensors for environmental monitoring and industrial process control is a rapidly growing field. Polyaniline and its derivatives have been explored for their application in chemical sensors, and the incorporation of fluorine-containing monomers can enhance their performance. nih.gov The unique electronic properties of this compound make it an attractive candidate for the synthesis of novel polymers for sensor applications.
Sensors based on fluorinated polymers could exhibit high sensitivity and selectivity towards specific analytes. The interaction between the analyte and the fluorinated aromatic rings of the polymer can modulate its electrical or optical properties, providing a measurable signal. For example, the development of sensors for the detection of volatile organic compounds (VOCs) or other environmental pollutants is an area of significant interest.
Below is a table summarizing the key properties of this compound and their implications for future research in chemical probes and sensors.
| Property | Implication for Chemical Probes and Sensors |
| High Fluorine Content | - Enhanced thermal and chemical stability- Modulation of electronic properties (HOMO/LUMO levels)- Potential for specific interactions with analytes |
| Amino Group | - Reactive site for further chemical modification and functionalization- Allows for the attachment of recognition elements |
| Ester Group | - Can be hydrolyzed or modified to tune solubility and other physical properties- Provides another site for chemical derivatization |
| Aromatic Ring | - Core scaffold for building larger conjugated systems- Can participate in π-π stacking interactions in materials |
As research continues to unravel the full potential of fluorinated organic compounds, this compound is expected to play an increasingly important role in the design and fabrication of next-generation chemical probes and sensors for a wide range of non-biological applications.
Research Trends, Challenges, and Future Directions in the Academic Study of Ethyl 2 Amino 3,5,6 Trifluorobenzoate
Emerging Sustainable Synthetic Methodologies
The synthesis of fluorinated organic compounds is traditionally associated with harsh reagents and significant environmental concerns. psu.edudovepress.com Consequently, a major trend in the study of molecules like Ethyl 2-amino-3,5,6-trifluorobenzoate is the development of more sustainable and environmentally benign synthetic routes. This aligns with the principles of "green chemistry," which prioritize waste reduction, use of safer solvents, and energy efficiency. psu.eduresearchgate.net
Table 1: Comparison of Synthetic Approaches
| Methodology | Key Principles | Potential Advantages | Challenges |
|---|---|---|---|
| Catalytic Cycles | Use of transition metals (e.g., Pd, Cu) to facilitate reactions like amination and cross-coupling. acs.orgnih.gov | High atom economy, reduced stoichiometric waste, milder reaction conditions. | Catalyst cost and toxicity, ligand sensitivity, reaction optimization. |
| PFAS-Free Synthesis | Avoiding reagents classified as persistent PFAS compounds. eurekalert.orgsciencedaily.com | Reduced long-term environmental impact, compliance with regulations. | Identifying effective and accessible alternative fluorinating agents. |
| Hydrothermal Synthesis | Utilizing water as a reaction medium under high temperature and pressure. mdpi.com | Eliminates hazardous organic solvents, can lead to unique reactivity. | Requires specialized high-pressure equipment, substrate solubility can be an issue. |
| Flow Chemistry | Continuous processing in microreactors or tube reactors. eurekalert.orgsciencedaily.comvapourtec.com | Enhanced safety, better temperature control, scalability, integration with automation. | Initial equipment cost, potential for channel clogging. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated systems and continuous flow chemistry is revolutionizing the synthesis of complex molecules, including fluorinated compounds. researchgate.netvapourtec.comacs.orgcetjournal.it These platforms offer significant advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, and mixing), and improved scalability. amt.ukaidic.it
For a compound like this compound, flow chemistry can enable safer handling of potentially hazardous reagents and intermediates by containing them within a closed system. vapourtec.comrsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, which is critical for managing highly exothermic fluorination or amination reactions. amt.uk Automation, coupled with flow synthesis, facilitates high-throughput screening of reaction conditions and the rapid generation of derivative libraries for structure-activity relationship studies. researchgate.netnih.gov This approach is particularly well-suited for producing radiolabeled analogues, such as those containing 18F for Positron Emission Tomography (PET), where automated, rapid, and high-yield syntheses are essential. nih.govnih.gov
Development of Novel Reactivity and Selectivity in Derivatization
Research is actively focused on exploring the unique reactivity of the this compound scaffold to create diverse and complex molecular architectures. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, the amino group, and the ethyl ester. numberanalytics.com
Chemists are developing novel derivatization strategies that exploit these electronic properties. This includes regioselective substitution reactions where one or more fluorine atoms are replaced by other functional groups via nucleophilic aromatic substitution (SNAr). vapourtec.com The amino group serves as a versatile handle for a wide range of transformations, including diazotization, acylation, and N-alkylation, leading to a host of new compounds. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization, such as amide bond formation or decarboxylative couplings. acs.orggoogle.com The development of highly selective catalysts is crucial for controlling the outcome of these transformations, enabling chemists to precisely modify specific positions on the molecule. nih.gov The unusual derivatization of acidic C-H bonds, as seen with other fluorinated compounds, could also present novel pathways for functionalization. mdpi.com
Advanced Analytical Techniques for In-situ Reaction Monitoring
To optimize complex multi-step syntheses and understand reaction mechanisms involving this compound, researchers are increasingly turning to advanced, in-situ analytical techniques. These methods allow for real-time monitoring of reaction progress without the need for sampling and off-line analysis. spectroscopyonline.comnih.gov
Spectroscopic tools such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are integrated directly into reaction vessels or flow reactors. researchgate.netfrontiersin.org This provides continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and pathways. frontiersin.org For example, in-situ IR spectroscopy can track the consumption of a starting material and the formation of a product by monitoring specific vibrational bands. This real-time data is invaluable for ensuring reaction completeness, identifying unexpected intermediates, and rapidly optimizing process parameters, ultimately leading to higher yields and purer products. spectroscopyonline.com
Computational Design and Prediction of Novel Analogues and Their Reactivity
Computational chemistry and molecular modeling have become indispensable tools in the study of fluorinated compounds. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods are used to predict the geometric and electronic properties of this compound and its potential derivatives. nih.gov
These computational approaches allow researchers to:
Predict Reactivity: By mapping electron density and calculating molecular orbitals, chemists can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategy. nih.govnih.gov
Design Novel Analogues: New molecules with tailored electronic and steric properties can be designed and evaluated in silico before any laboratory synthesis is attempted, saving significant time and resources. emerginginvestigators.org
Simulate Spectra: Computational methods can predict spectroscopic data, such as 19F NMR chemical shifts, which aids in the structural confirmation of newly synthesized compounds. nih.gov
Understand Reaction Mechanisms: The energetic profiles of reaction pathways can be calculated to understand transition states and determine the most favorable mechanism. acs.org
This predictive power accelerates the discovery process, enabling a more rational design of experiments and a deeper understanding of the fundamental chemical properties of fluorinated molecules. nih.gov
Exploration of Unconventional Applications within Chemical Sciences
While fluorinated anthranilates are well-established precursors for pharmaceuticals and agrochemicals, current research seeks to explore unconventional applications for these versatile building blocks. sigmaaldrich.comyoutube.com The unique properties imparted by the polyfluorinated aromatic ring—such as high thermal stability, altered lipophilicity, and unique electronic characteristics—make them attractive for materials science. numberanalytics.comresearchgate.net
Potential areas of exploration include:
Fluorinated Polymers: Incorporation into polymers to create materials with high thermal resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical properties. mdpi.com
Organo-electronics: Use as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the fluorinated ring can be tuned to optimize device performance.
Functional Dyes and Sensors: Derivatization to create novel fluorophores where the fluorine atoms modulate the photophysical properties, potentially leading to sensors for ions or specific biomolecules. nih.gov
By viewing this compound not just as an intermediate but as a functional building block in its own right, researchers are expanding its utility into new and innovative areas of chemical science. mdpi.comnih.gov
Q & A
Q. What are the established synthetic routes for Ethyl 2-amino-3,5,6-trifluorobenzoate?
The compound is synthesized via two primary methods:
- Esterification : Reacting 2-amino-3,5,6-trifluorobenzoic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) to form the ethyl ester .
- Fluorination of Precursors : Introducing fluorine atoms via electrophilic substitution or nucleophilic displacement on halogenated precursors (e.g., using DAST or KF in polar solvents) .
Purity is typically confirmed by HPLC (>98%) and structural characterization via NMR (¹H/¹⁹F) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Assess purity (>98% as per commercial standards) and monitor reaction progress .
- NMR Spectroscopy : ¹H NMR for proton environments, ¹⁹F NMR to confirm fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., exact mass 220.0463 g/mol) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Q. What are the primary research applications of this compound?
- Pharmaceutical Intermediate : Used to synthesize trifluorinated analogs of bioactive molecules, leveraging fluorine’s metabolic stability and lipophilicity .
- Structure-Activity Relationship (SAR) Studies : Modifying substituents to explore electronic effects on biological targets (e.g., enzyme inhibition) .
Advanced Research Questions
Q. How can fluorination efficiency be optimized during synthesis?
- Reagent Selection : Use DAST (diethylaminosulfur trifluoride) for controlled fluorination at low temperatures (−78°C to 0°C) to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance fluorinating agent reactivity .
- In Situ Monitoring : Track fluorination progress via ¹⁹F NMR or HPLC to adjust reaction parameters dynamically .
Q. How do electronic effects of fluorine substituents influence reactivity?
- Electron-Withdrawing Effects : Fluorine atoms reduce electron density at the aromatic ring, directing electrophilic substitution to meta/para positions. Computational methods (e.g., DFT calculations) predict reactive sites .
- Hydrogen Bonding : The amino group’s basicity is attenuated by adjacent fluorines, altering interactions with biological targets. IR and titration studies quantify this effect .
Q. How can stability issues during storage be mitigated?
Q. How to resolve contradictions in reported biological activity data?
Q. What strategies are employed to study metabolic pathways?
Q. How to design SAR studies with structural analogs?
- Analog Synthesis : Vary substituents (e.g., replacing fluorine with chlorine or adjusting ester chain length) and assess bioactivity .
- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
